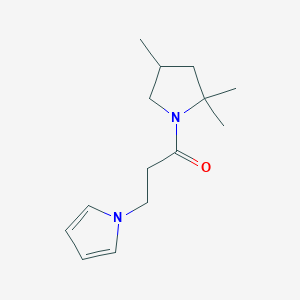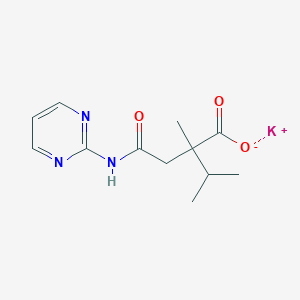
3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one, commonly known as Pyrrolidinohexanophenone (PHP), is a synthetic designer drug that belongs to the cathinone class. It has gained popularity in recent years due to its potent psychoactive effects and is often used as a recreational drug. However, PHP has also shown potential in scientific research due to its unique properties.
作用机制
3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one acts as a dopamine reuptake inhibitor by blocking the dopamine transporter (DAT) protein, which is responsible for removing dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the brain, resulting in the psychoactive effects associated with 3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one use.
Biochemical and Physiological Effects:
3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased sociability, and heightened alertness. However, prolonged use of 3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one can lead to addiction, psychosis, and other negative health consequences.
实验室实验的优点和局限性
3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one has several advantages as a research tool, including its potent effects on the central nervous system and its ability to interact with the dopamine system. However, 3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one also has several limitations, such as its potential for abuse and the lack of long-term safety data.
未来方向
There are several future directions for research involving 3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one, including its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to determine the long-term safety and efficacy of 3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one as a research tool. Finally, the development of novel cathinone derivatives with improved safety profiles and therapeutic potential is an area of active research.
合成方法
The synthesis of 3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one involves the reaction of 3-pyrrolidinylpropan-1-one with 2,2,4-trimethyl-1,3-pentanediol in the presence of a Lewis acid catalyst. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
科学研究应用
3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one has shown potential in scientific research due to its ability to interact with the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, similar to other cathinone derivatives such as methylone and mephedrone. This property makes 3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one a valuable tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
属性
IUPAC Name |
3-pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12-10-14(2,3)16(11-12)13(17)6-9-15-7-4-5-8-15/h4-5,7-8,12H,6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTRMCPHMHHUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)CCN2C=CC=C2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2,2-difluoropropan-1-ol](/img/structure/B7360355.png)
![2,2-Difluoro-3-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol](/img/structure/B7360357.png)
![2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)-methylamino]-1-pyridin-3-ylethanol](/img/structure/B7360365.png)
![4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7360367.png)
![N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7360388.png)
![N-[2-(1,2-oxazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide](/img/structure/B7360394.png)
![2-ethyl-N-[2-(1,2-oxazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7360398.png)

![Potassium;1-[2-oxo-2-(pyrimidin-2-ylamino)ethyl]cycloheptane-1-carboxylate](/img/structure/B7360416.png)
![1-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazine trihydrochloride](/img/structure/B7360422.png)
![4-ethyl-3-[(2S,4S)-1-(1H-indazol-6-ylmethyl)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazol-5-one](/img/structure/B7360423.png)
![6-[(2S,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B7360428.png)
![N-ethyl-N-propan-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B7360437.png)
